molecular formula C11H14N4O3S2 B2579117 N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide CAS No. 1798484-15-7

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide

Cat. No.: B2579117
CAS No.: 1798484-15-7
M. Wt: 314.38
InChI Key: QQTPOSMIMZKEQY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions, including as catalysts and solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized a range of compounds, including thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, to evaluate their antitumor and antibacterial properties. These compounds have shown significant activity against various cancer cell lines and bacterial strains, indicating their potential as therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Electrophysiological Activity

The cardiac electrophysiological effects of N-substituted imidazolylbenzamides and benzene-sulfonamides have been explored, with some compounds demonstrating potency comparable to known selective class III agents in in vitro and in vivo models. This research provides insights into the potential of these compounds for treating arrhythmias (Morgan et al., 1990).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity. This work aims to develop new antibacterial agents by exploring the chemical space around the sulfonamido group (Azab, Youssef, & El-Bordany, 2013).

Antitumor Agents

The synthesis of thiophene derivatives and their evaluation as antitumor agents highlights the potential of these compounds to inhibit cancer cell growth. The research underscores the importance of structural modifications to enhance biological activity and develop effective cancer treatments (Sowmya et al., 2018).

Antimicrobial and Antiproliferative Agents

Design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties have demonstrated effective antimicrobial and antiproliferative properties. These studies contribute to the discovery of new drugs with potential applications in treating microbial infections and proliferative diseases (Abd El-Gilil, 2019).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole compounds are used in medicine for their antimicrobial, anti-inflammatory, antitumor, and other biological activities .

Safety and Hazards

Imidazole compounds can present various safety hazards depending on their specific structure and use. For example, 1-Methylimidazole is labelled with the signal word “Danger” and has hazard statements H302, H312, H314 .

Future Directions

Imidazole compounds continue to be an important area of research due to their wide range of applications in fields such as medicine and chemistry . Future research will likely continue to explore new synthesis methods, applications, and mechanisms of action for these compounds .

Properties

IUPAC Name

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S2/c1-15-7-10(13-8-15)20(17,18)14-5-4-12-11(16)9-3-2-6-19-9/h2-3,6-8,14H,4-5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTPOSMIMZKEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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